Nostopeptolide A2
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Overview
Description
Nostopeptolide A2 is a cyclodepsipeptide.
Scientific Research Applications
Isolation and Structural Analysis
Nostopeptolides A1, A2, and A3 were isolated from the cyanobacterium Nostoc sp. GSV224, known for producing cryptophycin. These cyclic depsipeptides, including Nostopeptolide A2, were characterized through detailed NMR analysis despite the challenge posed by their existence in multiple conformations. The analysis was facilitated by one-dimensional TOCSY experiments, which helped identify the nine amino acid residues and the butyryl group in each compound. The absolute stereochemistries were determined through comparison with authentic standards, establishing a foundational understanding of these compounds' structures (Golakoti et al., 2000).
Biosynthetic Gene Cluster Analysis
The nostopeptolide biosynthetic gene cluster from Nostoc sp. GSV224 was cloned, sequenced, annotated, and biochemically analyzed. This study provided insights into the genetic and enzymatic mechanisms underlying the biosynthesis of nostopeptolides A1 and A2. The gene cluster includes eight open reading frames over 40 kb, covering most genes predicted to be involved in the nonapeptolides' biosynthesis and transport. The co-linear arrangement of the mixed non-ribosomal peptide synthetase-polyketide synthase with the biosynthetic assembly order highlighted the complex genetic regulation of nostopeptolide production (Hoffmann et al., 2003).
Role in Cellular Differentiation
Nostopeptolide has been identified as playing a crucial role in the cellular differentiation of the symbiotic cyanobacterium Nostoc punctiforme. It acts as a major hormogonium-repressing factor, illustrating a governing role in the differentiation process of infectious motile filaments, hormogonia. This discovery highlighted a complex cross-talk network between plants and Nostoc, with different plant partners shown to downregulate nostopeptolide in symbiosis, thereby facilitating the infection process. This finding opens new avenues for understanding the molecular basis of cyanobacterial symbiosis and the potential manipulation of nostopeptolide for agricultural and biotechnological applications (Liaimer et al., 2015).
Properties
Molecular Formula |
C52H78N10O14 |
---|---|
Molecular Weight |
1067.2 g/mol |
IUPAC Name |
(2S)-N-[(3S,7S,13S,16S,22S,27S,30S,32S)-16-(2-amino-2-oxoethyl)-13-[(4-hydroxyphenyl)methyl]-32-methyl-22,27-bis(2-methylpropyl)-2,6,12,15,18,21,24,26,29-nonaoxo-5-oxa-1,11,14,17,20,23,28-heptazatricyclo[28.3.0.07,11]tritriacontan-3-yl]-2-(butanoylamino)-3-methylbutanamide |
InChI |
InChI=1S/C52H78N10O14/c1-9-11-42(66)60-45(29(6)7)49(72)59-37-26-76-52(75)38-12-10-17-61(38)50(73)36(21-31-13-15-32(63)16-14-31)58-47(70)35(22-41(53)65)56-44(68)24-54-46(69)34(19-28(4)5)55-43(67)23-40(64)33(18-27(2)3)57-48(71)39-20-30(8)25-62(39)51(37)74/h13-16,27-30,33-39,45,63H,9-12,17-26H2,1-8H3,(H2,53,65)(H,54,69)(H,55,67)(H,56,68)(H,57,71)(H,58,70)(H,59,72)(H,60,66)/t30-,33-,34-,35-,36-,37-,38-,39-,45-/m0/s1 |
InChI Key |
UEVIIAJOLZZKQH-PFARYBADSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1COC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CC(=O)[C@@H](NC(=O)[C@@H]3C[C@@H](CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
Canonical SMILES |
CCCC(=O)NC(C(C)C)C(=O)NC1COC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CC(=O)C(NC(=O)C3CC(CN3C1=O)C)CC(C)C)CC(C)C)CC(=O)N)CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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